![molecular formula C32H26N4O4S B2402443 methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate CAS No. 325476-18-4](/img/structure/B2402443.png)
methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
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Overview
Description
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
Further functionalization of the free amino groups in these compounds leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .Molecular Structure Analysis
The molecular structure of these compounds is complex, and they are part of a larger family of compounds known as benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Scientific Research Applications
Chemical Biology and Drug Design
Researchers are using this compound as a scaffold for designing novel molecules. By modifying its structure, they aim to create derivatives with improved pharmacological properties. Computational studies and molecular docking simulations guide drug design efforts.
These applications highlight the versatility and potential impact of methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate in various scientific domains. Further research and collaboration will unveil additional uses and enhance our understanding of this intriguing compound . If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized and studied for their chemosensor properties . These compounds have shown high selectivity in the determination of anions .
Mode of Action
It is known that similar compounds work through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which is induced by the absorption of light .
Biochemical Pathways
It is known that similar compounds can affect various cations such as h+, zn2+, cd2+, hg2+ etc . The variation of the fluorophore structure in these systems can lead to changes in sensor properties .
Pharmacokinetics
It is known that similar compounds have high electron affinity values , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds exhibit properties of highly effective fluorescent chemosensors .
Action Environment
It is known that similar compounds have been designed and synthesized with different end groups to increase their solubility and crystallinity .
Future Directions
properties
IUPAC Name |
methyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4S/c1-40-31(39)23-17-15-21(16-18-23)20-41-32-34-33-27(36(32)24-10-3-2-4-11-24)14-7-19-35-29(37)25-12-5-8-22-9-6-13-26(28(22)25)30(35)38/h2-6,8-13,15-18H,7,14,19-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKOSDTZAEUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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